

# Physical and chemical properties of (3-Cyclopropyl-4-fluorophenyl)methanamine

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## Compound of Interest

Compound Name:	(3-Cyclopropyl-4-fluorophenyl)methanamine
Cat. No.:	B1388129

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## An In-depth Technical Guide to (3-Cyclopropyl-4-fluorophenyl)methanamine

### Introduction

(3-Cyclopropyl-4-fluorophenyl)methanamine is a primary amine building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural combination of a cyclopropyl group, a fluorine atom, and a benzylamine moiety imparts a distinct physicochemical profile that is increasingly leveraged in the design of novel bioactive molecules. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the fluorine atom can modulate electronic properties, pKa, and binding interactions, often leading to enhanced potency and selectivity of the final compound<sup>[1]</sup>. This guide provides a comprehensive overview of the known physical and chemical properties of (3-Cyclopropyl-4-fluorophenyl)methanamine, its synthesis, and its applications, with a particular focus on its role as a key intermediate in drug discovery.

### Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. While some experimental data for (3-Cyclopropyl-4-fluorophenyl)methanamine is available from commercial suppliers, a complete experimental dataset is not yet published in the peer-reviewed literature.

## General Properties

The fundamental identifiers and some of the physical characteristics of **(3-Cyclopropyl-4-fluorophenyl)methanamine** are summarized in the table below. The compound is typically supplied as a solid, which is consistent with its relatively high molecular weight and potential for intermolecular interactions.

Property	Value	Source(s)
CAS Number	1063733-90-3	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> FN	<a href="#">[2]</a>
Molecular Weight	165.21 g/mol	<a href="#">[2]</a>
Physical Form	Solid	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	237.8 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.167 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	108.1 °C	<a href="#">[2]</a>

## Solubility and pKa

The solubility and basicity (pKa) of an amine are critical parameters that influence its reactivity, formulation, and pharmacokinetic properties.

- Solubility: While specific experimental solubility data for **(3-Cyclopropyl-4-fluorophenyl)methanamine** in water and various organic solvents is not readily available, general principles of amine solubility suggest it would be sparingly soluble in water and more soluble in organic solvents such as methanol, ethanol, and dichloromethane. The presence of the fluorinated aromatic ring and the cyclopropyl group contributes to its lipophilicity. A detailed experimental protocol for determining the solubility of a pharmaceutical intermediate is provided in the "Experimental Protocols" section.
- pKa: The pKa of the conjugate acid of **(3-Cyclopropyl-4-fluorophenyl)methanamine** has not been experimentally reported. However, it is expected to be in the typical range for benzylamines (pKa of benzylamine is 9.34). The presence of the electron-withdrawing fluorine atom on the phenyl ring would likely decrease the basicity (lower the pKa) compared

to the unsubstituted benzylamine. An experimental protocol for determining the pKa of an amine via potentiometric titration is detailed in the "Experimental Protocols" section.

## Spectroscopic Characterization

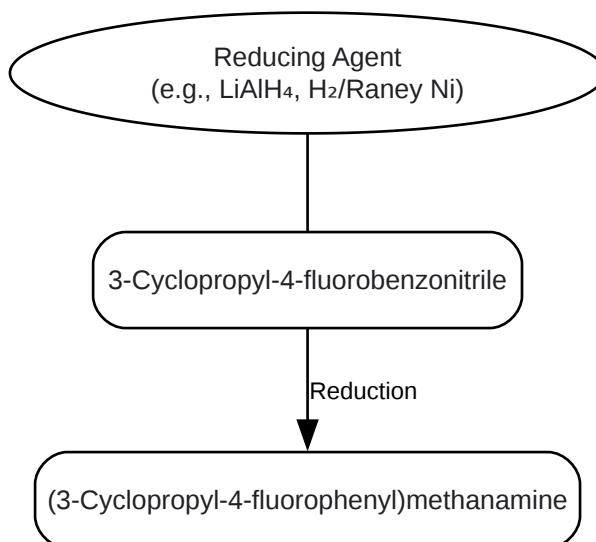
Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds. At present, publicly available experimental spectra for **(3-Cyclopropyl-4-fluorophenyl)methanamine** are limited.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts can provide an estimation of the expected spectral features. In the  $^1\text{H}$  NMR spectrum, one would expect to see signals for the aromatic protons, the benzylic  $\text{CH}_2$  protons, the cyclopropyl methine proton, and the cyclopropyl methylene protons. The  $-\text{NH}_2$  protons may appear as a broad singlet. In the  $^{13}\text{C}$  NMR spectrum, distinct signals for each of the 10 carbon atoms would be expected.
- Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum of **(3-Cyclopropyl-4-fluorophenyl)methanamine** is expected to show characteristic N-H stretching vibrations in the region of  $3300\text{-}3500\text{ cm}^{-1}$  (typically two bands for a primary amine). Other significant absorptions would include C-H stretching of the aromatic and cyclopropyl groups, C=C stretching of the aromatic ring, and C-N stretching.
- Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  165. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the cyclopropyl ring, which are characteristic fragmentation pathways for benzylamines.

## Synthesis and Reactivity

The synthesis of **(3-Cyclopropyl-4-fluorophenyl)methanamine** is not extensively detailed in the literature, but a plausible and common synthetic route involves the reduction of the corresponding nitrile, 3-cyclopropyl-4-fluorobenzonitrile.

## Proposed Synthetic Pathway



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Caption: Proposed synthesis of **(3-Cyclopropyl-4-fluorophenyl)methanamine**.

This reduction can be achieved using various reducing agents, such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an ethereal solvent or catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel. The choice of reducing agent can be influenced by the presence of other functional groups and the desired reaction conditions.

## Chemical Reactivity

As a primary amine, **(3-Cyclopropyl-4-fluorophenyl)methanamine** is expected to undergo typical reactions of this functional group, including:

- N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.
- Formation of Imines: Condensation with aldehydes and ketones to form Schiff bases (imines).
- Salt Formation: Reaction with acids to form the corresponding ammonium salts.

## Applications in Drug Discovery

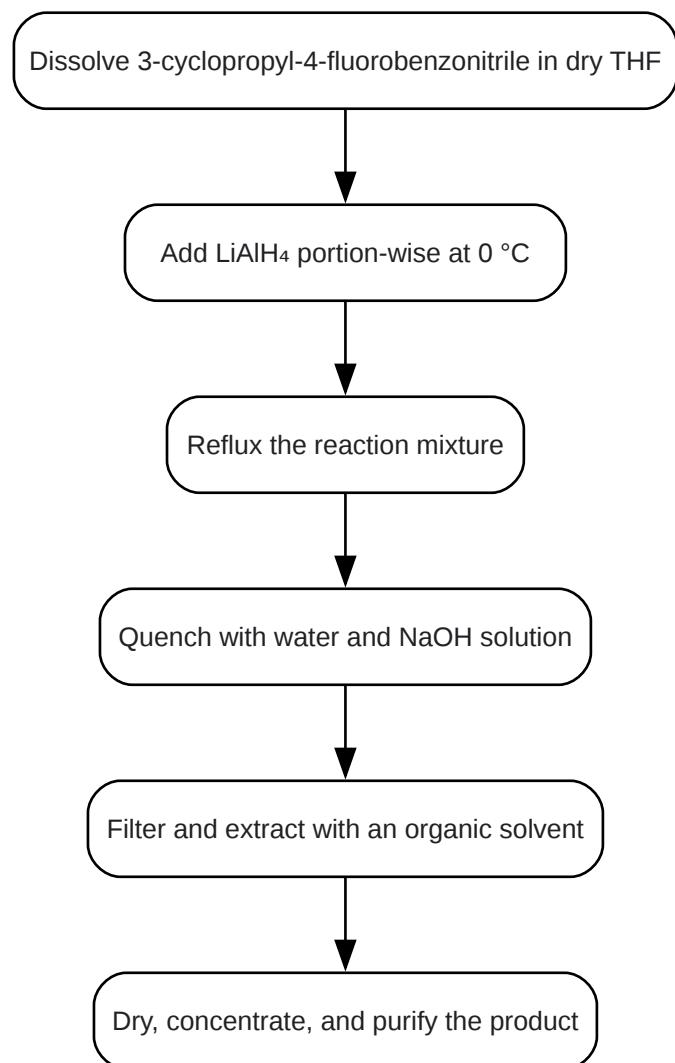
The structural motifs present in **(3-Cyclopropyl-4-fluorophenyl)methanamine** make it a valuable building block in the synthesis of complex molecules with potential therapeutic applications, particularly as kinase inhibitors. The fluorinated aryl moiety can enhance binding selectivity to the target protein.

While specific drugs synthesized directly from this intermediate are not prominently disclosed, numerous patents describe the use of structurally similar cyclopropyl- and fluoro-substituted benzylamines in the preparation of inhibitors for various kinases, including Protein Kinase B (PKB)<sup>[5]</sup>. These compounds are often investigated for their potential in treating cancer and other proliferative diseases.

## Experimental Protocols

The following are generalized, yet detailed, protocols for key experimental procedures relevant to the characterization and synthesis of **(3-Cyclopropyl-4-fluorophenyl)methanamine**.

### Protocol 1: Synthesis of **(3-Cyclopropyl-4-fluorophenyl)methanamine** via Nitrile Reduction



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Caption: Workflow for the synthesis of **(3-Cyclopropyl-4-fluorophenyl)methanamine**.

#### Step-by-Step Methodology:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 3-cyclopropyl-4-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath, and lithium aluminum hydride (LiAlH4, 1.5 eq) is added portion-wise, maintaining the temperature below 10 °C.

- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
- Isolation: The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **(3-Cyclopropyl-4-fluorophenyl)methanamine**.

## Protocol 2: Determination of pKa by Potentiometric Titration

- Sample Preparation: Accurately weigh a sample of **(3-Cyclopropyl-4-fluorophenyl)methanamine** and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and methanol).
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

## Protocol 3: Determination of Solubility

- Equilibrium Method (Shake-Flask): Add an excess amount of **(3-Cyclopropyl-4-fluorophenyl)methanamine** to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Analysis: Centrifuge or filter the suspension to separate the undissolved solid. Analyze the concentration of the solute in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## Safety and Handling

**(3-Cyclopropyl-4-fluorophenyl)methanamine** should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed and causes skin and eye irritation[4]. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

## Conclusion

**(3-Cyclopropyl-4-fluorophenyl)methanamine** is a valuable and versatile building block in modern medicinal and process chemistry. While a complete set of experimental data is not yet publicly available, its known properties and plausible synthetic routes highlight its potential for the development of novel, high-value molecules. Further research into its detailed physicochemical properties and reactivity will undoubtedly expand its utility in the scientific community.

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